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Introduction
Rebaudioside I is a steviol glycoside found in the leaves of the Stevia rebaudiana Bertoni

plant, valued for its potential as a natural, non-caloric high-potency sweetener.[1] The

arrangement and number of glucose units attached to the central steviol core significantly

influence the taste profile, including sweetness intensity and the presence of undesirable

aftertastes like bitterness.[1] Enzymatic modification offers a powerful tool to selectively alter

the glycosylation pattern of steviol glycosides, enabling the production of rarer glycosides with

superior taste qualities.[2][3]

These application notes provide detailed protocols for the enzymatic synthesis of

Rebaudioside I from the more abundant Rebaudioside A. Additionally, we explore the potential

for further enzymatic modification of Rebaudioside I to generate novel sweetening

compounds, based on established enzymatic techniques for other steviol glycosides.

Section 1: Enzymatic Synthesis of Rebaudioside I
from Rebaudioside A
Overview
Rebaudioside I can be synthesized from Rebaudioside A through a bioconversion reaction

catalyzed by a glucosyltransferase enzyme.[1][4] This process involves the specific addition of
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a single glucose unit to the Rebaudioside A molecule.[1][4] The UDP-glycosyltransferase

UGT76G1-R11-F12 has been successfully used for this purpose, with the enzyme being

produced recombinantly in E. coli.[1]

Quantitative Data
The following table summarizes the key quantitative parameters for the enzymatic synthesis of

Rebaudioside I from Rebaudioside A.

Parameter Value Reference

Starting Substrate Rebaudioside A [1]

Enzyme
Glucosyltransferase

UGT76G1-R11-F12
[1]

Product Rebaudioside I [1]

Rebaudioside A Concentration 0.5 mM [1]

UDP-glucose Concentration 2.5 mM [1]

MgCl₂ Concentration 3 mM [1]

Buffer
50 mM Sodium Phosphate, pH

7.5
[1]

Enzyme Concentration
2.5 U/mL (in 4.0 mL of enzyme

solution)
[1]

Reaction Volume 40 mL [1]

Temperature 30 °C [1]

Agitation 135 rpm (orbital shaker) [1]

Yield 22.5% (135 mg) [1]

Experimental Protocol: Synthesis of Rebaudioside I
This protocol is adapted from the bioconversion of Rebaudioside A to Rebaudioside I using a

proprietary glucosyltransferase.[1]
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Materials:

Rebaudioside A

Glucosyltransferase UGT76G1-R11-F12 (expressed in E. coli)

UDP-glucose

Magnesium Chloride (MgCl₂)

Sodium Phosphate Monobasic

Sodium Phosphate Dibasic

Deionized Water

Orbital Shaker

HPLC-MS for analysis

Procedure:

Prepare the Reaction Buffer:

Prepare a 50 mM sodium phosphate buffer and adjust the pH to 7.5.

Prepare the Reaction Mixture:

In a suitable reaction vessel, combine the following components to a final volume of 40

mL:

Rebaudioside A to a final concentration of 0.5 mM.

UDP-glucose to a final concentration of 2.5 mM.

MgCl₂ to a final concentration of 3 mM.

4.0 mL of glucosyltransferase UGT76G1-R11-F12 solution (2.5 U/mL).
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Add 50 mM sodium phosphate buffer (pH 7.5) to bring the final volume to 40 mL.

Incubation:

Place the reaction vessel on an orbital shaker set to 135 rpm.

Incubate the reaction at 30 °C.

Reaction Monitoring and Termination:

Monitor the progress of the reaction by taking aliquots at various time points and analyzing

them by HPLC-MS with reference standards for Rebaudioside A and Rebaudioside I.

Once the desired conversion is achieved or the reaction plateaus, the reaction can be

terminated. Termination can typically be achieved by heat inactivation of the enzyme (e.g.,

boiling for 5-10 minutes) or by adding a quenching agent like a strong acid or organic

solvent, followed by centrifugation to remove the denatured enzyme.

Purification:

The product, Rebaudioside I, can be purified from the reaction mixture using standard

chromatographic techniques such as preparative HPLC.

Experimental Workflow: Synthesis of Rebaudioside I
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Workflow for Enzymatic Synthesis of Rebaudioside I

Prepare Reaction Buffer
(50 mM Sodium Phosphate, pH 7.5)

Combine Reactants:
- Rebaudioside A (0.5 mM)
- UDP-glucose (2.5 mM)

- MgCl2 (3 mM)
- Glucosyltransferase (2.5 U/mL)

Add to mixture

Incubate at 30°C
with 135 rpm shaking

Start reaction

Monitor by HPLC-MS

Periodic samplingContinue incubation

Terminate Reaction
(e.g., heat inactivation)

Desired conversion reached

Purify Rebaudioside I
(e.g., preparative HPLC)

Proceed to purification

Click to download full resolution via product page

Caption: Workflow for the enzymatic synthesis of Rebaudioside I from Rebaudioside A.
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Section 2: Potential for Further Enzymatic
Modification of Rebaudioside I
Concept
While the primary focus of current research has been on the production of Rebaudioside I,
there is significant potential for its use as a substrate for further enzymatic glycosylation to

create novel steviol glycosides with enhanced taste profiles. Enzymes such as cyclodextrin

glucanotransferases (CGTases) are known to catalyze the transfer of glucose units from donors

like starch to acceptor molecules, including steviol glycosides.[2][5] This process, known as

transglycosylation, can add single or multiple glucose units, potentially improving sweetness

quality and reducing any lingering aftertaste.[6] Engineering of these enzymes through site-

directed mutagenesis can further refine the process, increasing conversion efficiency and

controlling the length of the added glucose chains.[2][7]

General Protocol for Enzymatic Transglycosylation of a
Steviol Glycoside
This generalized protocol is based on the principles of using CGTase for the modification of

steviol glycosides.[6][8]

Materials:

Rebaudioside I (or other steviol glycoside)

Cyclodextrin Glucanotransferase (CGTase)

Soluble Starch (or other suitable glucose donor)

Appropriate buffer (e.g., citrate or phosphate buffer, pH may vary depending on the specific

CGTase)

Deionized Water

Shaking water bath or incubator

HPLC for analysis
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Procedure:

Substrate and Donor Preparation:

Dissolve the steviol glycoside (e.g., Rebaudioside I) and the glucose donor (e.g., soluble

starch) in the reaction buffer to the desired concentrations. For example, 10 g/L steviol

glycoside and 50 g/L soluble starch have been used.[6]

Enzymatic Reaction:

Add the CGTase to the substrate-donor solution. The optimal enzyme concentration

should be determined empirically.

Incubate the reaction mixture at the optimal temperature for the specific CGTase (e.g., <40

°C for CGTase-13) with gentle agitation.[6]

Reaction Monitoring and Termination:

Monitor the formation of glucosylated products over time using HPLC.

Terminate the reaction by heat inactivation of the enzyme (e.g., boiling for 10 minutes).

Analysis and Purification:

Analyze the product mixture to identify the newly formed glucosylated steviol glycosides.

Purify the desired products using chromatographic methods.

Logical Relationship: Further Modification of
Rebaudioside I
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Logical Pathway for Further Modification of Rebaudioside I

Rebaudioside I

Novel Glucosylated
Rebaudioside I Derivatives

Substrate

Transglycosylating Enzyme
(e.g., CGTase)

Catalyst

Glucose Donor
(e.g., Starch)

Provides glucose units

Improved Taste Profile
- Enhanced Sweetness

- Reduced Aftertaste

Leads to

Click to download full resolution via product page

Caption: Conceptual pathway for creating novel sweeteners from Rebaudioside I.

Conclusion
The enzymatic synthesis of Rebaudioside I from more readily available steviol glycosides like

Rebaudioside A is a well-documented process that enhances the portfolio of natural high-

potency sweeteners. The provided protocols offer a foundation for researchers to produce this

valuable compound. Furthermore, the principles of enzymatic transglycosylation open up

exciting possibilities for the further modification of Rebaudioside I, paving the way for the

development of next-generation sweeteners with tailored taste profiles to meet consumer

demands. Future research in this area could focus on the discovery and engineering of novel

enzymes with high specificity for Rebaudioside I to create a new range of superior-tasting,

natural, non-caloric sweeteners.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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